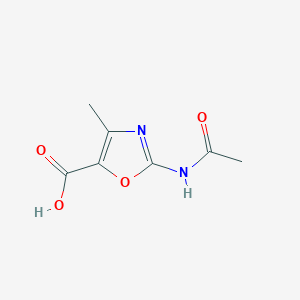
2-(Acetylamino)-4-methyl-5-oxazolecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-4-methyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound that belongs to the oxazole family It is characterized by a five-membered ring containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Robinson–Gabriel Synthesis: This classic method involves the dehydration of 2-acylaminoketones to form oxazoles.
Fischer Oxazole Synthesis: This method uses cyanohydrins and aldehydes to produce oxazoles.
Van Leusen Reaction: This one-pot synthesis involves tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids to prepare 4,5-disubstituted oxazoles.
Industrial Production Methods
Industrial production methods for oxazole derivatives often involve the use of metal catalysts such as copper (I) or ruthenium (II) for cycloaddition reactions . These methods are designed to be efficient and scalable, allowing for the large-scale production of oxazole compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Oxazoles can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert oxazoles into their corresponding reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur at the C5 position of the oxazole ring.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require electron-donating groups to facilitate the reaction.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted oxazole derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
2-Acetamido-4-methyl-1,3-oxazole-5-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-acetamido-4-methyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit certain enzymes and receptors, leading to various biological effects. For example, it can act as an antibacterial agent by targeting bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazolidine: A reduced form of oxazole with both double bonds reduced.
Oxazolone: An analog with a carbonyl group.
Isoxazole: A similar compound with a different arrangement of atoms in the ring.
Uniqueness
2-Acetamido-4-methyl-1,3-oxazole-5-carboxylic acid is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H8N2O4 |
|---|---|
Poids moléculaire |
184.15 g/mol |
Nom IUPAC |
2-acetamido-4-methyl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C7H8N2O4/c1-3-5(6(11)12)13-7(8-3)9-4(2)10/h1-2H3,(H,11,12)(H,8,9,10) |
Clé InChI |
SVPHBGMNVHKGQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=N1)NC(=O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


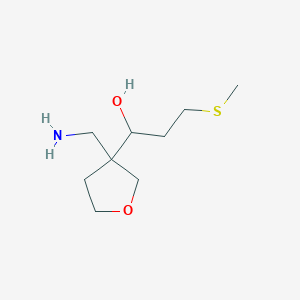
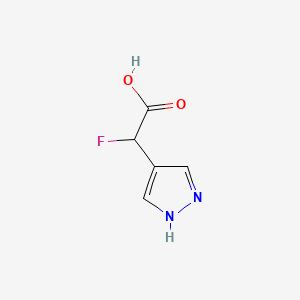
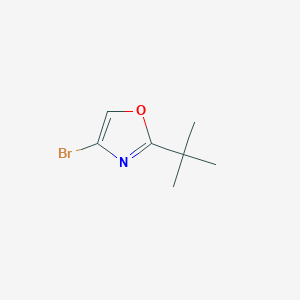

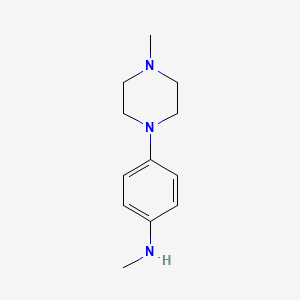

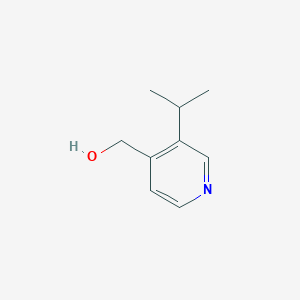
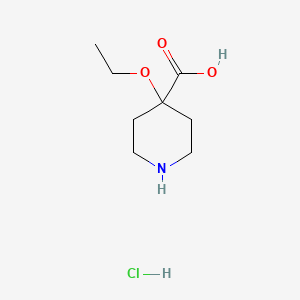
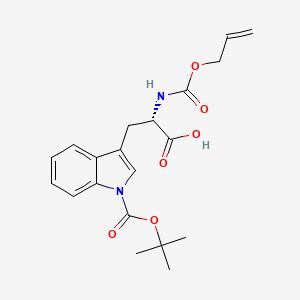

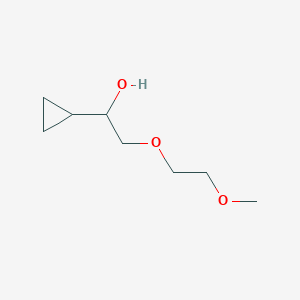
![1-amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B13490603.png)
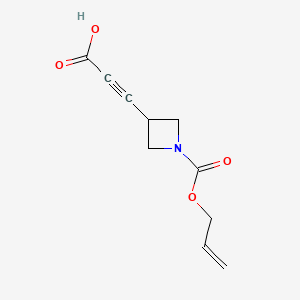
![Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490613.png)
